[4-(4-chlorophenyl)piperazino][1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(4-chlorophenyl)piperazino][1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone is a complex organic compound that features a piperazine ring substituted with a chlorophenyl group and a pyrazole ring substituted with a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-chlorophenyl)piperazino][1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone typically involves multiple steps, starting with the preparation of the piperazine and pyrazole intermediates. The chlorophenyl group is introduced via a nucleophilic substitution reaction, while the thienyl group is incorporated through a coupling reaction. The final step involves the formation of the methanone linkage between the two rings.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, [4-(4-chlorophenyl)piperazino][1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with biological targets can provide insights into new therapeutic approaches for various diseases.
Medicine
In medicine, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the treatment of conditions such as inflammation, cancer, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features make it suitable for applications in polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of [4-(4-chlorophenyl)piperazino][1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and pyrazole rings allow for strong binding interactions, while the chlorophenyl and thienyl groups contribute to the compound’s overall activity. These interactions can modulate various biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
[4-(4-bromophenyl)piperazino][1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone: Similar structure with a bromine atom instead of chlorine.
[4-(4-chlorobenzyl)piperazin-1-yl][2,5-dichloropyridin-4-yl]methanone: Similar piperazine and chlorophenyl groups but different substituents on the pyrazole ring.
[4-(1H-indol-4-yl)piperazino][2-thienyl]methanone: Similar piperazine and thienyl groups but different substituents on the pyrazole ring.
Uniqueness
The uniqueness of [4-(4-chlorophenyl)piperazino][1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H19ClN4OS |
---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methanone |
InChI |
InChI=1S/C19H19ClN4OS/c1-22-17(13-16(21-22)18-3-2-12-26-18)19(25)24-10-8-23(9-11-24)15-6-4-14(20)5-7-15/h2-7,12-13H,8-11H2,1H3 |
InChI Key |
BZOQSEGLJHKZDA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.